REACTION_CXSMILES
|
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=O>O>[CH2:9]([O:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][CH:3]=1)[C:10]1[CH:12]=[CH:6][CH:7]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=COC=CC1=O
|
Name
|
compound
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue is treated with concentrated hydrochloric acid (12 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The excess acid and water are evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid brown residue
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol containing a little concentrated hydrochloric acid
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=COC=CC1=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |